GW 328267

Beschreibung

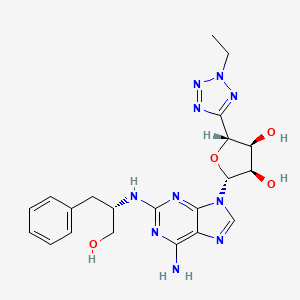

structure in first source

Eigenschaften

CAS-Nummer |

210237-78-8 |

|---|---|

Molekularformel |

C21H26N10O4 |

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-[6-amino-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]-5-(2-ethyltetrazol-5-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C21H26N10O4/c1-2-31-28-18(27-29-31)16-14(33)15(34)20(35-16)30-10-23-13-17(22)25-21(26-19(13)30)24-12(9-32)8-11-6-4-3-5-7-11/h3-7,10,12,14-16,20,32-34H,2,8-9H2,1H3,(H3,22,24,25,26)/t12-,14-,15+,16-,20+/m0/s1 |

InChI-Schlüssel |

FLBKPDIBGNWXMT-NIQZGXKPSA-N |

Isomerische SMILES |

CCN1N=C(N=N1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)N[C@@H](CC5=CC=CC=C5)CO)N)O)O |

Kanonische SMILES |

CCN1N=C(N=N1)C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NC(CC5=CC=CC=C5)CO)N)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GW-328267; GW328267; GW 328267; J2.047.755E; GW328267X; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of GW328267

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW328267 is a potent and selective small molecule that primarily functions as an agonist of the adenosine (B11128) A2A receptor. This technical guide delineates the mechanism of action of GW328267, summarizing its binding affinity and functional activity at the adenosine A2A receptor and its selectivity across other adenosine receptor subtypes. Detailed experimental methodologies for the key assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor, in particular, has emerged as a significant therapeutic target due to its critical role in regulating inflammation, neurotransmission, and cardiovascular function. GW328267 has been identified as a high-affinity agonist for the adenosine A2A receptor, exhibiting a distinct selectivity profile that underscores its potential for therapeutic applications in conditions such as asthma and allergic rhinitis. This document provides a detailed examination of the molecular interactions and cellular consequences of GW328267 activity.

Core Mechanism of Action

The primary mechanism of action of GW328267 is the activation of the adenosine A2A receptor. This receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein complex. Upon agonist binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resultant increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.

In addition to its agonist activity at the A2A receptor, GW328267 also exhibits a notable interaction with the adenosine A3 receptor, where it functions as an antagonist.[1] Its affinity for A1 and A2B receptors is considerably weaker, highlighting its selectivity.[1]

Quantitative Pharmacological Data

The binding affinity and functional potency of GW328267 have been characterized through a series of in vitro pharmacological assays. While specific Ki and EC50 values for GW328267 are not publicly available in the retrieved documents, the qualitative description from a key study provides a clear indication of its potency and selectivity.[1]

Table 1: Summary of GW328267 Interaction with Adenosine Receptor Subtypes [1]

| Receptor Subtype | Binding Affinity | Functional Activity |

| A1 | Very Weak | Not Reported |

| A2A | High | Agonist |

| A2B | Very Weak | Not Reported |

| A3 | High | Antagonist |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used for its characterization, the following diagrams are provided.

Detailed Experimental Protocols

While the exact protocols used for GW328267 are proprietary, the following are representative methodologies for the key assays based on standard practices for adenosine receptor pharmacology.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of GW328267 for the different adenosine receptor subtypes.

-

Materials:

-

Cell membranes from stable cell lines expressing human A1, A2A, A2B, or A3 adenosine receptors.

-

Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 or [3H]CGS21680 (for A2A), and [125I]AB-MECA (for A3).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with MgCl2.

-

GW328267 stock solution and serial dilutions.

-

Non-specific binding determinator (e.g., a high concentration of a non-selective adenosine agonist like NECA).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of GW328267.

-

For total binding wells, add assay buffer instead of GW328267.

-

For non-specific binding wells, add the non-specific binding determinator.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the GW328267 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of GW328267 to stimulate cAMP production, confirming its agonist activity at Gs-coupled receptors (A2A) or inhibit forskolin-stimulated cAMP for Gi-coupled receptors (A3 antagonism).

-

Materials:

-

Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with HEPES).

-

Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

GW328267 stock solution and serial dilutions.

-

Forskolin (B1673556) (for A3 antagonist assay).

-

cAMP detection kit (e.g., TR-FRET, ELISA, or luciferase-based biosensor).

-

Lysis buffer (if required by the kit).

-

Plate reader compatible with the detection kit.

-

-

Procedure (A2A Agonist Mode):

-

Seed cells in a multi-well plate and grow to a suitable confluency.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

-

Add varying concentrations of GW328267 to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells (if necessary for the chosen detection method).

-

Measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

-

Procedure (A3 Antagonist Mode):

-

Follow steps 1 and 2 as above.

-

Pre-incubate the cells with varying concentrations of GW328267.

-

Add a fixed concentration of an A3 agonist (e.g., Cl-IB-MECA) in the presence of forskolin to stimulate then inhibit cAMP production.

-

Incubate and measure cAMP levels as described previously.

-

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the measured cAMP levels against the logarithm of the GW328267 concentration.

-

For agonist activity, determine the EC50 value (the concentration of GW328267 that produces 50% of the maximal response).

-

For antagonist activity, determine the IC50 value (the concentration of GW328267 that inhibits 50% of the agonist-induced response).

-

Conclusion

GW328267 is a selective adenosine A2A receptor agonist with high affinity for both A2A and A3 receptors. Its mechanism of action is centered on the stimulation of the A2A receptor-mediated Gs-cAMP signaling pathway. Concurrently, it exhibits antagonistic properties at the A3 receptor. This dual activity, combined with its weak interaction with A1 and A2B receptors, defines its unique pharmacological profile. The data gathered from radioligand binding and cAMP functional assays are crucial for understanding its therapeutic potential and for guiding further drug development efforts. The detailed methodologies and visualizations provided in this guide offer a comprehensive framework for researchers and scientists working with this and similar compounds.

References

GW328267: A Technical Guide for the Adenosine A2A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW328267 is a potent and selective agonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor belonging to the P1 purinergic receptor family. The A2AR is predominantly coupled to the Gs alpha subunit, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in a wide array of physiological processes, most notably in the regulation of inflammation and vasodilation. Due to its significant anti-inflammatory properties, GW328267, developed by GlaxoSmithKline, has been investigated as a potential therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the pharmacological data and experimental methodologies relevant to the characterization of GW328267 as an A2AR agonist.

Quantitative Pharmacological Data

The following tables summarize the available in vitro potency and selectivity data for GW328267. It is important to note that this data is primarily sourced from commercial suppliers and public databases, as a comprehensive primary publication detailing the initial pharmacological characterization was not publicly available at the time of this writing.

Table 1: In Vitro Potency of GW328267 at the Human Adenosine A2A Receptor

| Assay Type | Cell Line | Parameter | Value (nM) |

| GTPγS Binding Assay | CHO | EC50 | 4.2 |

| cAMP Accumulation Assay | CHO | EC50 | 51 |

Data sourced from commercial vendor Medchemexpress. The specific experimental conditions beyond the assay type and cell line are not detailed in the source.

Table 2: Selectivity Profile of GW328267

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (nM) |

| Adenosine A3 | cAMP Accumulation (Antagonist activity) | CHO | IC50 | 5 |

Data sourced from commercial vendor Medchemexpress. This value represents the antagonist activity at the A3 receptor, suggesting some level of cross-reactivity, although the primary activity of GW328267 is agonism at the A2A receptor.

Signaling Pathway and Experimental Workflow

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by an agonist like GW328267 initiates a well-defined signaling cascade. The receptor, upon agonist binding, undergoes a conformational change that facilitates its interaction with the heterotrimeric Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating gene expression and eliciting the anti-inflammatory and other cellular responses characteristic of A2AR activation.

Caption: Adenosine A2A receptor signaling cascade initiated by an agonist.

Experimental Workflow for A2AR Agonist Characterization

The characterization of a novel compound like GW328267 as an adenosine A2A receptor agonist typically follows a structured workflow. This process begins with primary binding assays to determine the compound's affinity for the receptor. Subsequently, functional assays are performed to assess its potency and efficacy in activating the receptor and downstream signaling. Finally, selectivity profiling is conducted to evaluate its activity at other related receptor subtypes.

Caption: A typical experimental workflow for characterizing an A2AR agonist.

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize adenosine A2A receptor agonists. While the specific parameters for the characterization of GW328267 are not fully published, these methodologies represent the standard approach in the field.

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This assay measures the affinity of a test compound (e.g., GW328267) by its ability to compete with a radiolabeled ligand for binding to the A2A receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: Typically a high-affinity A2A receptor antagonist such as [³H]-ZM241385.

-

Test compound: GW328267 at a range of concentrations.

-

Non-specific binding control: A high concentration of a known A2A receptor agonist or antagonist (e.g., 10 µM CGS21680).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes (typically 5-20 µg of protein per well), and the radioligand at a concentration near its Kd.

-

Add the test compound (GW328267) at various concentrations (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

For determining total binding, add assay buffer instead of the test compound.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for determining Functional Potency, EC50)

This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, the second messenger for the A2A receptor.

-

Materials:

-

A cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

-

Test compound: GW328267 at a range of concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent the degradation of cAMP.

-

Adenosine deaminase (ADA) to remove endogenous adenosine.

-

Stimulation buffer (e.g., HBSS or serum-free media).

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Remove the culture medium and replace it with stimulation buffer containing ADA and a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Add the test compound (GW328267) at various concentrations (e.g., from 10⁻¹¹ to 10⁻⁶ M).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Conclusion

GW328267 is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A2A receptor. Its high potency as an agonist makes it suitable for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of targeting the A2AR pathway, particularly in inflammatory diseases. The methodologies outlined in this guide provide a framework for the pharmacological characterization of GW328267 and other novel A2AR agonists, which is a critical step in the drug discovery and development process. Further disclosure of the primary pharmacological data for GW328267 from the developing institution would be beneficial for the scientific community to fully leverage this compound in future research.

Pharmacological Profile of GW 328267: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 328267 is a potent and selective adenosine (B11128) A2A receptor agonist that has been investigated for its therapeutic potential, primarily in inflammatory conditions such as acute lung injury (ALI). It also exhibits activity as a weaker antagonist at the adenosine A3 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding and functional activity, detailing relevant experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Adenosine is a ubiquitous nucleoside that modulates a wide range of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor, in particular, has emerged as a significant therapeutic target due to its role in regulating inflammation, immune responses, and cardiovascular function.[1] Activation of the A2A receptor is known to elicit anti-inflammatory effects, making A2A agonists promising candidates for the treatment of various inflammatory disorders.

This compound (also known as GW328267C and GW328267X) is a synthetic adenosine derivative developed by GlaxoSmithKline. It is characterized as a potent and selective agonist of the adenosine A2A receptor.[1][2] This document provides an in-depth summary of the publicly available pharmacological data for this compound.

Receptor Binding and Functional Activity

This compound displays a distinct binding profile for the different adenosine receptor subtypes. While it is primarily identified as an A2A receptor agonist, it also interacts with other adenosine receptors.

Binding Affinity and Potency

Quantitative data on the binding affinity and functional potency of this compound at human adenosine receptors are summarized in the table below. The compound exhibits high affinity for the A2A and A3 receptors, with significantly weaker activity at the A1 and A2B subtypes.[1][3]

| Receptor Subtype | Cell Line | Assay Type | Parameter | Value (nM) |

| Adenosine A1 | CHO | GTPγS Binding Assay (Agonist) | EC50 | 882[3] |

| Adenosine A2B | CHO | cAMP Production Assay (Agonist) | EC50 | 51[3] |

| Adenosine A3 | CHO | GTPγS Binding Assay (Agonist) | EC50 | 4.2[3] |

| Not Specified | PBMC | Not Specified | IC50 | 1.3[3] |

Note: A specific Ki or EC50 value for the adenosine A2A receptor is not publicly available in the reviewed literature. However, qualitative descriptions indicate "quite high affinity".[1] It is also described as a weaker antagonist at the A3 receptor, with approximately 100-fold lower affinity for the A3 subtype compared to its agonistic action at the A2A receptor.[2]

Selectivity Profile

Based on the available data, this compound demonstrates a selectivity profile favoring the A2A and A3 receptors over the A1 and A2B receptors. The functional activity at the A2A receptor is considered its primary mechanism of action for its anti-inflammatory effects.[1]

Monoamine Transporter Interaction

Extensive literature searches did not yield any evidence of this compound binding to or modulating the activity of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). This suggests that this compound is likely highly selective for adenosine receptors and does not have significant off-target effects on these key monoamine transporters.

Mechanism of Action and Signaling Pathways

As an adenosine A2A receptor agonist, this compound initiates a cascade of intracellular signaling events. The A2A receptor is a Gs protein-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects.

In the context of acute lung injury, the activation of the A2A receptor by this compound has been shown to increase alveolar fluid clearance (AFC).[4][5] This effect is mediated, at least in part, through the activation of the epithelial sodium channel (ENaC).[2] The diagram below illustrates this proposed signaling pathway.

As an antagonist at the A3 receptor, this compound would block the effects of endogenous adenosine at this receptor subtype. A3 receptor activation is typically coupled to Gi, leading to an inhibition of adenylyl cyclase. By antagonizing this receptor, this compound may prevent this inhibitory effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a general method for determining the binding affinity of a test compound for adenosine receptors using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound.

-

In a reaction tube, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Objective: To determine the EC50 of this compound for A2A receptor-mediated cAMP production.

Materials:

-

Whole cells expressing the human adenosine A2A receptor (e.g., CHO or HEK293 cells).

-

Test compound (this compound) at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and plates.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a PDE inhibitor.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC50 value.

In Vivo Pharmacology

This compound has been evaluated in animal models of acute lung injury, where it demonstrated therapeutic efficacy.

Rat Model of Acute Lung Injury

Objective: To assess the effect of this compound on pulmonary edema and alveolar fluid clearance in rats with induced ALI.

Protocol Summary:

-

Animal Model: Anesthetized, mechanically ventilated rats.

-

ALI Induction: Intratracheal instillation of injurious agents such as hydrochloric acid (HCl), lipopolysaccharide (LPS), or live E. coli.

-

Drug Administration: this compound (e.g., 10⁻⁴ M) is instilled into the airspaces.

-

Key Measurements:

-

Alveolar Fluid Clearance (AFC): Measured by changes in the concentration of a protein tracer (e.g., albumin) in the instillate over time.

-

Pulmonary Edema: Assessed by measuring lung wet-to-dry weight ratio or extravascular lung water.

-

-

Findings: In these models, this compound was shown to decrease pulmonary edema and restore AFC.[4][5]

Summary and Conclusion

References

- 1. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. The adenosine 2A receptor agonist GW328267C improves lung function after acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of GW328267: A Selective Adenosine A2A Receptor Agonist

Stevenage, UK - GW328267, a potent and selective adenosine (B11128) A2A receptor agonist, was a promising anti-inflammatory drug candidate developed by Glaxo Wellcome (later GlaxoSmithKline) in the late 1990s and early 2000s. Initially investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), and later for acute lung injury, its development was ultimately halted due to a combination of dose-limiting side effects and a lack of clinical efficacy. This in-depth guide explores the discovery, development, and eventual discontinuation of GW328267, providing a technical overview for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry

The discovery of GW328267 emerged from research programs aimed at identifying potent and selective agonists for the adenosine A2A receptor, a G-protein coupled receptor known to play a crucial role in modulating inflammation. The core of the molecule is a purine (B94841) nucleoside, a common feature of adenosine receptor ligands. While a specific, detailed synthesis of GW328267 has not been widely published in peer-reviewed literature, a patent for a similar A2A agonist, (1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl}pyrazol-4-yl)-N-methylcarboxamide, provides insight into a likely synthetic strategy. This process would typically involve the reaction of a 2-substituted adenosine derivative with a pyrazole (B372694) intermediate.

Structure-activity relationship (SAR) studies at Glaxo Wellcome focused on modifying the C2 and N6 positions of the adenosine scaffold to improve potency and selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3). The introduction of a substituted pyrazole ring at the C2 position was a key feature of this series of compounds, contributing to their high affinity and selectivity.

Mechanism of Action and Preclinical Pharmacology

GW328267 exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a dampening of the inflammatory response.

Preclinical studies demonstrated the anti-inflammatory potential of GW328267 in various in vitro and in vivo models. In models of lung inflammation, such as those using ovalbumin-sensitized and challenged rats, GW328267 was shown to inhibit the influx of inflammatory cells into the lungs. Further preclinical investigations in models of acute lung injury (ALI) also showed that GW328267 could reduce pulmonary edema and improve lung function.[1]

Quantitative Pharmacological Data

| Parameter | Description | Typical Value Range for A2A Agonists |

| IC50 | The concentration of the drug that inhibits 50% of a specific biological or biochemical function in vitro. | Low nanomolar (nM) |

| Ki | The inhibition constant, representing the affinity of the drug for the receptor. | Low nanomolar (nM) |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the drug and the receptor. | Low nanomolar (nM) |

| EC50 | The concentration of the drug that produces 50% of its maximal effect. | Low nanomolar (nM) |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Variable |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Variable |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Variable |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Variable |

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies involving GW328267 are not publicly available. However, based on similar studies with adenosine A2A receptor agonists in models of respiratory inflammation, a general methodology can be outlined.

Representative In Vivo Protocol: Ovalbumin-Induced Airway Inflammation in Rats

-

Sensitization: Male Brown Norway rats are sensitized by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide (B78521) on day 0 and day 7.

-

Drug Administration: On day 14, animals are treated with GW328267 (at various doses) or vehicle control, typically via intratracheal or intravenous administration, at a set time before allergen challenge.

-

Allergen Challenge: Following drug administration, rats are challenged with an aerosolized solution of OVA for a specified duration to induce an inflammatory response in the lungs.

-

Bronchoalveolar Lavage (BAL): At 24 hours post-challenge, animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a saline solution into the lungs.

-

Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) are performed to quantify the inflammatory infiltrate.

-

Data Analysis: The effect of GW328267 on the influx of inflammatory cells is compared to the vehicle-treated group to determine its anti-inflammatory efficacy.

Signaling Pathway and Experimental Workflow Diagrams

References

In Vitro Profile of GW328267: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW328267 is an agonist of the adenosine (B11128) A(2A) receptor, a G-protein coupled receptor implicated in the modulation of inflammatory responses. In vitro studies are crucial for characterizing the pharmacological profile of such compounds, providing essential data on potency, selectivity, and mechanism of action. This technical guide synthesizes available in vitro data on GW328267, presenting it in a structured format to facilitate research and development efforts in areas such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.

Core Data Summary

The following tables summarize the quantitative data available for GW328267 from in vitro functional assays.

| Receptor Subtype | Cell Line | Assay Type | Parameter | Value (nM) |

| Human Adenosine A3 | CHO | GTPγS binding assay | EC50 | 4.2[1] |

| Human Adenosine A1 | CHO | GTPγS binding assay | EC50 | >1000[1] |

| Human Adenosine A2B | CHO | cAMP production (luciferase reporter gene) | EC50 | 882[1] |

Mechanism of Action: Adenosine A(2A) Receptor Signaling

Activation of the adenosine A(2A) receptor by an agonist like GW328267 initiates a well-defined intracellular signaling cascade. This pathway plays a key role in the compound's anti-inflammatory effects.

Signaling Pathway Diagram

Caption: Adenosine A(2A) Receptor Signaling Pathway.

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for assays relevant to the characterization of GW328267.

Radioligand Binding Assay for Adenosine A(2A) Receptor

This protocol is a general guideline for determining the binding affinity of a compound for the adenosine A(2A) receptor.

Objective: To determine the inhibition constant (Ki) of GW328267 for the human adenosine A(2A) receptor.

Materials:

-

Membrane preparations from cells expressing the human adenosine A(2A) receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]ZM241385 or another suitable A(2A) receptor antagonist radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

GW328267 stock solution.

-

Non-specific binding control: A high concentration of a known A(2A) receptor ligand (e.g., 10 µM CGS 21680).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of GW328267 in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Radioligand at a final concentration close to its Kd.

-

GW328267 at various concentrations or vehicle (for total binding) or non-specific binding control.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the GW328267 concentration and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Production Measurement

This protocol measures the ability of GW328267 to stimulate the production of cyclic AMP (cAMP), a key second messenger in the adenosine A(2A) receptor signaling pathway.

Objective: To determine the EC50 of GW328267 for cAMP production in cells expressing the human adenosine A(2A) receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human adenosine A(2A) receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

GW328267 stock solution.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Lysis buffer (if required by the kit).

Procedure:

-

Seed the cells in a 96- or 384-well plate and culture overnight.

-

Prepare serial dilutions of GW328267 in stimulation buffer.

-

Aspirate the cell culture medium and wash the cells with stimulation buffer (without agonist).

-

Add the diluted GW328267 or vehicle to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, luminometer).

-

Plot the cAMP concentration against the logarithm of the GW328267 concentration and determine the EC50 value using a sigmoidal dose-response curve fit.

Experimental Workflow Diagram

Caption: General Experimental Workflows.

Conclusion

The in vitro data for GW328267 highlight its activity as an agonist at adenosine receptors, with a notable potency at the A3 subtype. While its primary target is the A(2A) receptor, further quantitative studies are needed to fully elucidate its potency and selectivity profile at this receptor. The provided signaling pathway and experimental protocols offer a foundational framework for researchers to further investigate the in vitro pharmacology of GW328267 and similar adenosine A(2A) receptor agonists. Such studies are pivotal for understanding the therapeutic potential and guiding the clinical development of these compounds for inflammatory diseases.

References

No Information Available on the Effects of GW328267 on Cyclic AMP Levels

Despite a comprehensive search of publicly available scientific and clinical data, no information was found regarding the effects of the compound GW328267 on cyclic AMP (cAMP) levels.

Initial and follow-up investigations into the mechanism of action and pharmacological profile of GW328267 did not yield any studies, publications, or data linking this compound to the cyclic AMP signaling pathway. Searches were conducted across various databases for scholarly articles, clinical trial registries, and pharmacological data repositories.

The only publicly available information regarding GW328267 is a clinical trial record (NCT01640990). This study was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of an intravenous infusion of GW328267 in healthy volunteers, with a focus on its potential application in acute lung injury. The recorded measurements in this trial include pharmacokinetic parameters, erythropoietin levels, and platelet activation. There is no mention of cyclic AMP or related signaling molecules as endpoints or areas of investigation in the trial's documentation.

General information on G protein-coupled receptors (GPCRs), which are frequently linked to the modulation of cAMP levels, was reviewed. However, no connection between GW328267 and any specific GPCR or its downstream signaling pathways, including the adenylyl cyclase/cAMP system, has been documented in the available literature.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the effects of GW328267 on cyclic AMP levels, as no such data appears to be in the public domain. Further research and publication of preclinical or clinical studies would be required to elucidate the pharmacological effects of GW328267, including any potential impact on intracellular second messengers like cyclic AMP.

Investigating the Binding Affinity of GW 328267 to A2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the adenosine (B11128) A2A receptor agonist, GW 328267. The document is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Binding Affinity Data

This compound has been characterized as a potent A2A receptor agonist with high affinity. It also exhibits significant affinity for the A3 adenosine receptor, where it acts as an antagonist, and displays much weaker interactions with A1 and A2B receptors. The binding affinities of this compound for the human adenosine receptor subtypes are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) |

| A2A | 2.3 nM |

| A1 | 882 nM |

| A2B | 51 nM |

| A3 | 4.2 nM (EC50) |

Note: The value for the A3 receptor is presented as an EC50 value from a GTPγS binding assay, indicating agonist activity, while other values are Ki values from radioligand displacement assays.

Experimental Protocols

The determination of the binding affinity of this compound to the A2A receptor is typically achieved through a competitive radioligand binding assay. While the precise, proprietary protocol for the initial characterization of this compound is not publicly available, the following is a detailed, representative methodology based on standard practices for this type of assay.

Radioligand Binding Assay for A2A Receptor Affinity

This protocol describes the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the A2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity A2A receptor antagonist, such as [³H]-ZM241385.

-

Test Compound: this compound.

-

Assay Buffer: Typically, 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., 10 µM NECA or CGS 21680).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the A2A receptor to a high density.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well will have a final volume of 200 µL.

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

-

Incubation:

-

To each well, add the following in order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the diluted test compound (or buffer for total and non-specific binding).

-

50 µL of the radioligand at a concentration near its Kd.

-

50 µL of the membrane preparation.

-

-

Incubate the plate at a controlled temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Visualizations

To further elucidate the context of this compound's interaction with the A2A receptor, the following diagrams illustrate the canonical A2A receptor signaling pathway and a typical experimental workflow for determining binding affinity.

GW 328267: A Technical Guide to its Role in Anti-Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 328267 has been identified as a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR). Its therapeutic potential primarily lies in its anti-inflammatory properties, which are mediated through the activation of the A2AR signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating inflammatory pathways, and detailed experimental protocols for its evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation can contribute to the pathogenesis of numerous diseases, including asthma, chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI). The adenosine A2A receptor has emerged as a key target for anti-inflammatory drug development due to its role in downregulating immune cell activity. This compound, as a selective A2AR agonist, offers a promising therapeutic strategy for a range of inflammatory conditions.[1] This guide will explore the core pharmacology of this compound, its impact on inflammatory signaling, and the methodologies used to characterize its effects.

Mechanism of Action: Adenosine A2A Receptor Agonism

This compound exerts its anti-inflammatory effects by binding to and activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2AR is coupled to a stimulatory G protein (Gs).

Signaling Pathway

Upon agonist binding, the A2AR undergoes a conformational change, leading to the activation of the Gs protein. This initiates a downstream signaling cascade:

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP Accumulation: This leads to an increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

-

CREB Phosphorylation: Activated PKA phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.

-

Transcriptional Regulation: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes. This leads to the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10).

-

Inhibition of NF-κB: The A2AR signaling pathway also inhibits the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This inhibition is thought to occur through multiple mechanisms, including PKA-mediated phosphorylation of components of the NF-κB pathway, which can interfere with its activation and nuclear translocation.

This signaling cascade ultimately results in the suppression of pro-inflammatory cytokine production and the promotion of an anti-inflammatory cellular environment.

Data Presentation

Quantitative data on the efficacy of this compound is crucial for its evaluation as an anti-inflammatory agent.

In Vivo Efficacy in a Rat Model of Acute Lung Injury

In a study utilizing a rat model of acute lung injury (ALI), GW 328267C demonstrated a concentration-dependent increase in alveolar fluid clearance (AFC), a key indicator of lung function improvement.

| Concentration of GW 328267C | Mean Alveolar Fluid Clearance (% over 1h) |

| 0 M (Control) | ~15% |

| 10⁻⁵ M | ~20% |

| 10⁻⁴ M | ~25% |

| 10⁻³ M | ~30% |

Data is approximated from graphical representations in the cited literature.

In Vitro Anti-Inflammatory Activity

| Assay | Cell Type | Stimulant | Measured Mediator | IC50 / EC50 (nM) |

| TNF-α Release | Human Monocytes | LPS | TNF-α | Data not available |

| Neutrophil Elastase Release | Human Neutrophils | fMLP | Elastase | Data not available |

| Intracellular cAMP Accumulation | HEK293 cells expressing A2AR | - | cAMP | Data not available |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings.

In Vivo Model: LPS-Induced Acute Lung Injury in Rats

This protocol describes the induction of ALI in rats using lipopolysaccharide (LPS) to evaluate the therapeutic efficacy of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Anesthetic (e.g., isoflurane)

-

Sterile saline

-

Bronchoalveolar lavage (BAL) fluid collection apparatus

Procedure:

-

Anesthetize the rats using an appropriate anesthetic.

-

Intratracheally instill a solution of LPS (e.g., 5 mg/kg) in sterile saline to induce lung injury.

-

At a specified time post-LPS instillation (e.g., 2 hours), administer this compound or vehicle control via the desired route (e.g., intratracheal or intravenous).

-

After a defined treatment period (e.g., 4 hours), euthanize the animals.

-

Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs.

-

Analyze the BAL fluid for inflammatory markers, including:

-

Total and differential cell counts (neutrophils, macrophages)

-

Total protein concentration (as an indicator of alveolar-capillary barrier permeability)

-

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

-

Excise the lungs for histological analysis to assess the degree of inflammation and tissue damage.

In Vitro Assay: Inhibition of fMLP-Induced Neutrophil Elastase Release

This assay assesses the ability of this compound to inhibit the degranulation of neutrophils, a key event in the inflammatory response.

Materials:

-

Isolated human neutrophils

-

This compound

-

N-formylmethionyl-leucyl-phenylalanine (fMLP)

-

Cytochalasin B

-

Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

96-well microplate

-

Microplate reader

Procedure:

-

Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method.

-

Resuspend the purified neutrophils in HBSS with Ca²⁺ and Mg²⁺ to a final concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the neutrophil suspension with Cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C to enhance degranulation.

-

In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

-

Initiate degranulation by adding 25 µL of fMLP (e.g., final concentration 1 µM) to the wells. For the negative control, add 25 µL of HBSS.

-

Incubate the plate for 30 minutes at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the neutrophil elastase substrate solution to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of substrate cleavage, which is proportional to the amount of released neutrophil elastase.

In Vitro Assay: Measurement of Intracellular cAMP Accumulation

This assay quantifies the direct engagement of this compound with the A2A receptor and the initiation of its signaling cascade. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

HEK293 cells stably expressing the human adenosine A2A receptor

-

This compound

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

-

Cell lysis buffer

-

384-well white microplate

-

HTRF-compatible plate reader

Procedure:

-

Seed the A2AR-expressing HEK293 cells into a 384-well plate and culture overnight.

-

Remove the culture medium and add varying concentrations of this compound or a reference agonist.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

-

Lyse the cells by adding the lysis buffer provided in the HTRF kit.

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.

-

Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

-

Calculate the ratio of the two fluorescence signals, which is inversely proportional to the amount of intracellular cAMP produced.

-

Generate a dose-response curve to determine the EC50 of this compound.

Conclusion

This compound is a potent and selective adenosine A2A receptor agonist with significant anti-inflammatory properties. Its mechanism of action, centered on the activation of the A2AR-cAMP-PKA-CREB signaling pathway and the subsequent inhibition of NF-κB, provides a strong rationale for its development as a therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other A2AR agonists. Further research to obtain comprehensive quantitative data on its in vitro activity is warranted to fully elucidate its therapeutic potential.

References

The Adenosine A2A Receptor Agonist GW 328267: A Potential Therapeutic for Acute Lung Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW 328267, a potent and selective adenosine (B11128) A2A receptor agonist, has been investigated for its therapeutic potential, primarily in the context of respiratory and inflammatory diseases. Preclinical studies have demonstrated its efficacy in animal models of acute lung injury (ALI), where it enhances alveolar fluid clearance and reduces pulmonary edema. However, clinical trials in asthma and allergic rhinitis did not yield promising results, highlighting challenges in translating preclinical findings. This technical guide provides a comprehensive overview of the core data on this compound, with a focus on its application in ALI, including detailed experimental protocols, quantitative data from key studies, and an exploration of its mechanism of action.

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by significant inflammation and the accumulation of protein-rich fluid in the alveoli, leading to impaired gas exchange and high mortality rates. A critical factor in the resolution of pulmonary edema is the active transport of sodium and chloride ions across the alveolar epithelium, a process known as alveolar fluid clearance (AFC). This compound, an adenosine A2A receptor agonist, has emerged as a potential therapeutic agent that can enhance this clearance mechanism. This document serves as a technical resource, consolidating the available preclinical and clinical data on this compound to inform future research and development efforts.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of the adenosine A2A receptor (A2AR). In the context of the lung, A2AR stimulation is linked to the upregulation of AFC. The proposed signaling pathway involves the activation of the epithelial sodium channel (ENaC), a key component in the vectorial transport of sodium ions out of the alveoli. This is supported by evidence that the effects of this compound on AFC are inhibited by the ENaC blocker, amiloride.[1][2]

Preclinical Data in Acute Lung Injury

The primary evidence for the therapeutic potential of this compound comes from a comprehensive study in rat models of ALI. This research demonstrated the compound's ability to improve lung function by stimulating AFC and reducing pulmonary edema across various injury models.

Quantitative Data

The following tables summarize the key quantitative findings from the preclinical evaluation of GW 328267C in rat models of ALI.

Table 1: Concentration-Dependent Effect of GW 328267C on Alveolar Fluid Clearance (AFC) in Control Rats

| Concentration (M) | Alveolar Fluid Clearance (%) |

| 0 (Control) | 27 ± 6 |

| 10-5 | 33 ± 5 |

| 10-4 | 42 ± 7 |

| 10-3 | 45 ± 8 |

| Data are presented as mean ± SD. *P < 0.05 compared with control.[1] |

Table 2: Effect of GW 328267C (10-4 M) on Alveolar Fluid Clearance (AFC) in Rat Models of Acute Lung Injury

| Injury Model | AFC (%) - Injury Alone | AFC (%) - Injury + GW 328267C |

| HCl | 15 ± 4 | 35 ± 6 |

| LPS | 18 ± 5 | 38 ± 7 |

| E. coli | 12 ± 3 | 32 ± 5 |

| Data are presented as mean ± SD. *P < 0.05 compared with injury alone.[1] |

Table 3: Effect of GW 328267C (10-4 M) on Extravascular Lung Water (ELW) in Rat Models of Acute Lung Injury

| Injury Model | ELW (g H2O/g dry lung) - Injury Alone | ELW (g H2O/g dry lung) - Injury + GW 328267C |

| HCl | 6.8 ± 0.5 | 5.2 ± 0.4 |

| LPS | 7.2 ± 0.6 | 5.5 ± 0.5 |

| E. coli | 7.5 ± 0.7 | 5.8 ± 0.6 |

| Data are presented as mean ± SD. *P < 0.05 compared to injured.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

3.2.1. Animal Model Adult male Sprague-Dawley rats (300-350 g) were used for all studies. All procedures were approved by the Institutional Animal Care and Use Committee.[1]

3.2.2. Induction of Acute Lung Injury Three different models of ALI were utilized:

-

HCl Instillation: Rats were anesthetized, and a solution of HCl (0.1 N in 2 ml/kg saline) was instilled into the trachea. Experiments were conducted 1 hour post-instillation.

-

LPS Instillation: Lipopolysaccharide from E. coli (2 mg/kg in 2 ml/kg saline) was instilled intratracheally. Experiments were performed 16 hours after instillation.

-

Live E. coli Instillation: A suspension of live E. coli (109 CFU/kg in 2 ml/kg saline) was instilled intratracheally. Experiments were carried out 2 hours post-instillation.

3.2.3. Measurement of Alveolar Fluid Clearance (AFC)

-

Rats were anesthetized and a tracheostomy was performed.

-

A 5% bovine serum albumin solution in 0.9% NaCl containing 1 µCi of 125I-albumin was instilled into the lungs (3 ml/kg).

-

For treatment groups, GW 328267C was added to the instillate at the desired concentration.

-

The lungs were inflated with 100% oxygen at a constant pressure.

-

After 1 hour, a sample of the remaining alveolar fluid was collected.

-

The concentration of 125I-albumin in the initial and final samples was measured.

-

AFC was calculated as: AFC (%) = [(Final Protein Concentration - Initial Protein Concentration) / Final Protein Concentration] x 100.

3.2.4. Measurement of Extravascular Lung Water (ELW)

-

At the end of the experiment, the lungs were excised, and the right lung was homogenized.

-

A blood sample was taken.

-

The homogenate and blood were weighed, then dried in an oven at 80°C for 24 hours to determine the dry weight.

-

ELW was calculated as the difference between the wet and dry weight of the lung, corrected for the blood content.

Clinical Trials and Human Studies

Despite the promising preclinical data in ALI, the clinical development of this compound has faced significant hurdles.

Asthma and Allergic Rhinitis

Clinical trials investigating inhaled GW 328267X for the treatment of asthma and allergic rhinitis did not demonstrate efficacy.[3] In a study on allergic rhinitis, intranasal administration of GW 328267X showed only a very small improvement in nasal blockage and had no effect on other symptoms.[3] Similarly, in an allergen-induced asthma study, inhaled GW 328267X had no effect on the early or late asthmatic response or on markers of inflammation.[3] The lack of efficacy in these trials was attributed to the possibility that a pharmacologically active dose was not achieved due to dose-limiting side effects.[3]

Safety and Tolerability in Healthy Volunteers

A study in healthy male volunteers assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of an intravenous infusion of GW 328267X. While specific pharmacokinetic parameters from this study are not publicly available, it was noted that human tolerability at higher doses is limited by typical adenosine-related side effects, including tachycardia, nausea, and chest discomfort, which are directly dose-related.[1]

Discussion and Future Directions

The preclinical data strongly suggest that this compound holds therapeutic potential for conditions characterized by pulmonary edema, such as ALI and ARDS. The compound's ability to enhance alveolar fluid clearance via a well-defined mechanism of action makes it an attractive candidate for further investigation in this specific indication.

The negative outcomes in asthma and allergic rhinitis clinical trials highlight the challenges of translating efficacy from animal models to human inflammatory airway diseases. The dose-limiting systemic side effects associated with adenosine A2A receptor agonists pose a significant barrier.

Future research could focus on several key areas:

-

Targeted Delivery: Developing novel formulations or delivery systems to specifically target the lung epithelium could minimize systemic exposure and allow for higher, more effective local concentrations.

-

Combination Therapies: Investigating this compound in combination with other therapeutic agents for ALI, such as anti-inflammatory drugs, could offer synergistic benefits.

-

Alternative Adenosine Receptor Agonists: Exploring other selective adenosine A2A receptor agonists with a more favorable safety profile may be a viable strategy.

Conclusion

This compound has demonstrated robust preclinical efficacy in enhancing alveolar fluid clearance and reducing pulmonary edema in models of acute lung injury. While its development for inflammatory airway diseases has been unsuccessful, its potential as a therapeutic for ALI/ARDS warrants further consideration. Overcoming the challenges related to its side-effect profile through innovative drug delivery strategies will be critical for realizing its clinical potential. This technical guide provides a foundational understanding of the existing data to support and guide these future research endeavors.

References

GW 328267's impact on epithelial sodium channels (ENaC).

An In-depth Technical Guide on the Epithelial Sodium Channel (ENaC) as a Therapeutic Target

Disclaimer: There is no publicly available scientific literature or data detailing the specific impact of the compound GW328267 on epithelial sodium channels (ENaC). A review of clinical trial databases indicates that a compound designated GW328267X was evaluated for safety and its effects on erythropoietin and platelet activation, but no connection to ENaC was mentioned. While ENaC is known to be expressed in platelets and plays a role in their function, any relationship between GW328267 and ENaC remains undocumented in public records.

Therefore, this guide provides a comprehensive overview of the epithelial sodium channel (ENaC) as a therapeutic target, focusing on its core biology, well-characterized inhibitors, and the experimental methodologies used to study its function. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Epithelial Sodium Channels (ENaC)

The epithelial sodium channel (ENaC) is a crucial membrane-bound ion channel responsible for the selective transport of sodium ions (Na⁺) across the apical membranes of high-resistance epithelia.[1][2][3] This channel is fundamental to maintaining body salt and water homeostasis, which in turn regulates extracellular fluid volume and blood pressure.[2] ENaC is a constitutively active channel, meaning it is not gated by voltage or ligands in the traditional sense, but its activity is finely modulated by a variety of stimuli and regulatory proteins.[4]

Structure and Function

ENaC is a heterotrimeric protein complex assembled from three homologous subunits: α, β, and γ.[1][2] A fourth subunit, δ, can substitute for the α subunit in some tissues.[5] The canonical structure is a trimer with a 1:1:1 stoichiometry of α, β, and γ subunits.[6] Each subunit features two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2][7]

The primary function of ENaC is to mediate the rate-limiting step in Na⁺ reabsorption in various tissues, including:

-

Kidney: In the distal nephron, ENaC activity is critical for controlling sodium balance and blood pressure.[1][2]

-

Lungs: ENaC facilitates the clearance of alveolar fluid, which is essential for proper gas exchange.[7]

-

Colon and Sweat Glands: It is involved in Na⁺ absorption in the distal colon and the ducts of sweat glands.[1]

-

Platelets: ENaC is expressed in platelets and contributes to their activation process upon collagen stimulation.[8][9]

Dysregulation of ENaC function is implicated in several human diseases, making it a significant therapeutic target.[6][10] Gain-of-function mutations can lead to Liddle's syndrome, a form of hereditary hypertension, while loss-of-function mutations are associated with pseudohypoaldosteronism type 1.[6] In cystic fibrosis, hyperactivation of ENaC contributes to airway surface liquid depletion and mucus dehydration.[11][12]

ENaC Regulation and Signaling

ENaC activity is tightly regulated through multiple mechanisms, including hormonal control, proteolytic cleavage, and intracellular signaling pathways that modulate channel trafficking and open probability.[13][14]

Hormonal and Proteolytic Regulation

The mineralocorticoid hormone aldosterone is a key regulator of ENaC.[14][15] It increases Na⁺ reabsorption by upregulating the transcription of ENaC subunits and the serum- and glucocorticoid-inducible kinase 1 (SGK1). SGK1, in turn, phosphorylates and inhibits the ubiquitin ligase Nedd4-2.[15] Nedd4-2 normally targets ENaC for internalization and degradation; its inhibition by SGK1 leads to an increased density of ENaC at the cell surface.[15]

Proteolytic cleavage of the extracellular domains of the α and γ subunits by proteases like furin and prostasin is required to convert ENaC from a low-activity state to a high open-probability state.[6][14]

Signaling Pathway Diagram

The following diagram illustrates the primary regulatory pathway for ENaC involving aldosterone, SGK1, and Nedd4-2.

Caption: Aldosterone-mediated regulation of ENaC surface expression.

Pharmacology of ENaC Inhibitors

The prototypical inhibitor of ENaC is the potassium-sparing diuretic amiloride (B1667095) .[1][16] It and its analogs, such as benzamil, act as pore blockers.[17] Despite its utility as a research tool, the therapeutic use of inhaled amiloride for cystic fibrosis was limited by its short duration of action and rapid absorption.[18] This has driven the development of new-generation ENaC inhibitors with improved pharmacokinetic profiles.

Quantitative Data for ENaC Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of amiloride and its analogs on ENaC, as determined by electrophysiological methods. Values can vary based on the specific ENaC subunit composition and experimental conditions.

| Compound | Subunit Composition | IC₅₀ (nM) | Experimental System | Reference |

| Amiloride | αβγ | ~100 - 200 | Xenopus oocytes | [19] |

| Amiloride | δβγ | 2600 | Xenopus oocytes | [5][20] |

| Benzamil | αβγ | ~10 - 20 | Xenopus oocytes | [21] |

| Phenamil | αβγ | ~5 - 10 | Xenopus oocytes | [21] |

Experimental Protocols for Studying ENaC

The functional activity of ENaC is typically assessed using electrophysiological techniques that measure ion transport across epithelial cell monolayers or in single cells.

Ussing Chamber Electrophysiology

The Ussing chamber is an apparatus used to measure the transport of ions across an epithelial tissue or a cultured cell monolayer.[22][23] It allows researchers to isolate and measure the short-circuit current (Isc), which is the net current flowing across the epithelium when the transepithelial voltage is clamped to 0 mV. This Isc is a direct measure of active ion transport.

Detailed Methodology:

-

Cell Culture: Epithelial cells (e.g., human bronchial epithelial cells or renal A6 cells) are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured until a confluent, polarized monolayer with high electrical resistance is formed.

-

Chamber Setup: The filter support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[24]

-

Buffer Perfusion: Both compartments are filled with a warmed (37°C) and aerated (95% O₂/5% CO₂) physiological Ringer's solution.[23][25] The composition of the apical and basolateral solutions can be varied to study specific transport processes.

-

Electrophysiological Measurement: The system uses four Ag/AgCl electrodes: two for measuring the transepithelial voltage (Vt) and two for passing a current (Isc) to clamp Vt at a desired value (typically 0 mV).[23]

-

Experimental Procedure:

-

The baseline Isc is allowed to stabilize.

-

To specifically measure ENaC activity, a known ENaC inhibitor like amiloride (10-100 µM) is added to the apical chamber.

-

The resulting decrease in Isc represents the amiloride-sensitive current, which is attributed to Na⁺ transport through ENaC.[22]

-

Test compounds can be added before amiloride to assess their inhibitory or stimulatory effects on ENaC activity.

-

Patch-Clamp Electrophysiology

Patch-clamp is a high-resolution technique used to study the currents flowing through single ion channels or the summed activity of all channels in a whole cell.[26][27]

Detailed Methodology:

-

Cell Preparation: Cells expressing ENaC (either endogenously or through transfection) are plated on a culture dish.

-

Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm diameter) is fabricated and filled with an electrolyte solution that mimics the intracellular fluid.

-

Seal Formation: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the membrane patch.

-

Recording Configurations:

-

Whole-Cell: Stronger suction is applied to rupture the membrane patch, providing electrical access to the entire cell interior. This allows for the measurement of macroscopic ENaC currents across the whole cell membrane.[27][28] Test compounds can be applied to the bath solution to observe their effect on the total amiloride-sensitive current.

-

Single-Channel (Cell-Attached or Excised Patch): A small patch of membrane remains sealed to the pipette, allowing for the recording of openings and closings of individual ENaC channels within that patch.[27][28] This configuration is used to study channel biophysics, such as conductance and open probability.

-

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for screening compounds for ENaC inhibitory activity using the Ussing chamber technique.

References

- 1. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 2. Epithelial sodium channel (ENaC) family: Phylogeny, structure-function, tissue distribution, and associated inherited diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epithelial sodium channels: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Epithelial sodium channel modulates platelet collagen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ENaCs and ASICs as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation and dysregulation of epithelial Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Amiloride sensitive sodium channels (ENaC) and their regulation by proteases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]